molecular formula C10H9NO2 B1428378 (2-Phenyl-oxazol-5-yl)-methanol CAS No. 238433-75-5

(2-Phenyl-oxazol-5-yl)-methanol

Cat. No. B1428378
M. Wt: 175.18 g/mol
InChI Key: IGCIKGHHWZIVOD-UHFFFAOYSA-N
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Description

“(2-Phenyl-oxazol-5-yl)-methanol” is a chemical compound with the CAS Number 238433-75-5 and a linear formula of C10H9NO2 . It has a molecular weight of 175.19 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of oxazoline derivatives, which “(2-Phenyl-oxazol-5-yl)-methanol” is a part of, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .


Molecular Structure Analysis

The molecular structure of “(2-Phenyl-oxazol-5-yl)-methanol” is represented by the InChI code 1S/C10H9NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-6,12H,7H2 . This indicates that the molecule consists of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“(2-Phenyl-oxazol-5-yl)-methanol” is a solid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in a dry environment .

Scientific Research Applications

Corrosion Inhibition

(2-Phenyl-oxazol-5-yl)-methanol and its derivatives have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid media. These compounds significantly reduce the corrosion rate, with their efficiency increasing with concentration. The inhibitive effect is attributed to the adsorption of the molecules on the metal surface. Quantum chemical calculations suggest a correlation between molecular structure and inhibition efficiency (Rahmani et al., 2018).

Synthesis and Chemical Reactions

(2-Phenyl-oxazol-5-yl)-methanol is involved in various synthetic pathways, including the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction. This process allows for the efficient synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, showcasing the compound's versatility in organic synthesis (Reddy et al., 2012).

Asymmetric Bioreduction

The asymmetric bioreduction of bulky ketones to alcohols using whole microbial cells has been explored with compounds such as (2-Phenyl-oxazol-5-yl)-methanol. This process highlights its potential in the preparation of chiral alcohols, which are important in various chemical syntheses and pharmaceutical applications (Roy et al., 2001).

Crystallographic Studies

Crystallographic studies have confirmed the absolute configuration of (2-Phenyl-oxazol-5-yl)-methanol, providing insights into its stereochemistry and molecular interactions. Such studies are crucial for understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Gzella & Rozwadowska, 2000).

Liquid Crystal Properties

(2-Phenyl-oxazol-5-yl)-methanol derivatives exhibit liquid crystal behaviors, which are significant for applications in displays and optical devices. The study of their electrochemical properties and molecular structure contributes to the development of new materials with desirable optical and electronic characteristics (Zhao et al., 2013).

Safety And Hazards

The compound has been classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Oxazoline, a five-membered heterocycle having one nitrogen and one oxygen in its structure, has gained attention in recent times due to its increasing importance in the field of medicinal chemistry . Many oxazoline-based ring structures presently available are noticeable for their biological activities . As a result, plentiful investigations ensued on oxazoline synthesis and are also still continuing .

properties

IUPAC Name

(2-phenyl-1,3-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCIKGHHWZIVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenyloxazol-5-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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